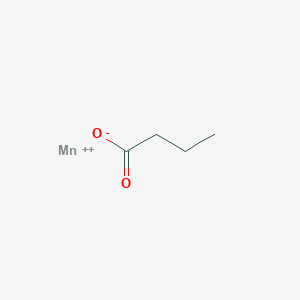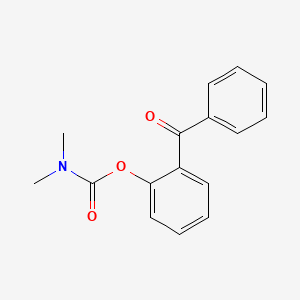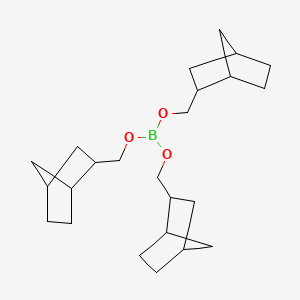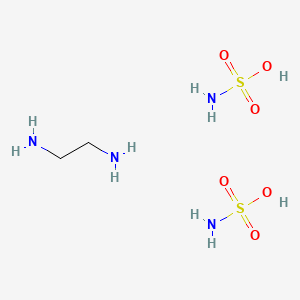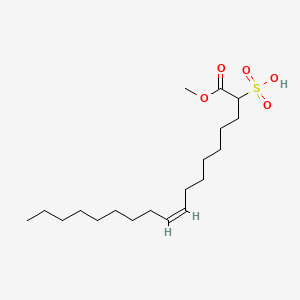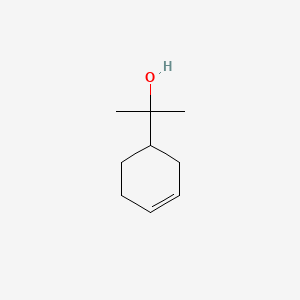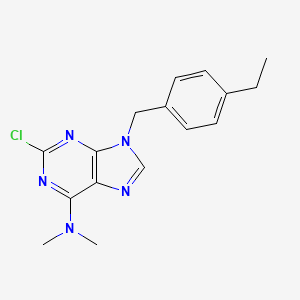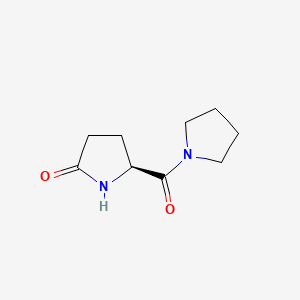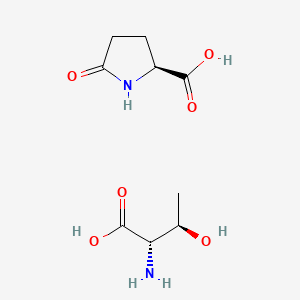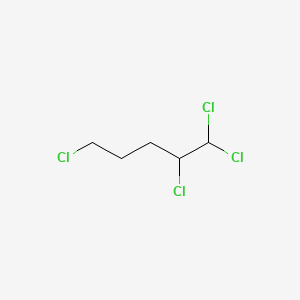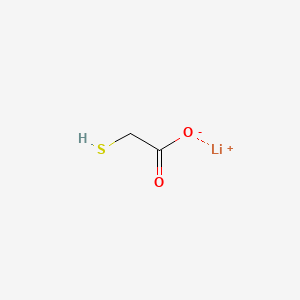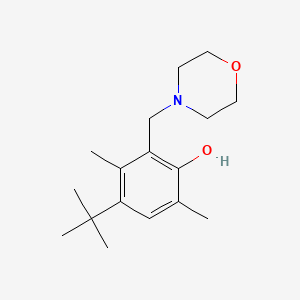
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a morpholinomethyl group, and two methyl groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol typically involves the reaction of 4-tert-butylphenol with morpholine and formaldehyde. The reaction is carried out in methanol as a solvent at a temperature of around 40°C. The reaction mixture is then stirred at reflux for 24 hours. After the reaction is complete, the solvent is removed, and the product is purified using chromatography on silica gel .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyl groups and the morpholinomethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug discovery and development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The morpholinomethyl group can interact with cellular membranes, altering their properties and influencing cellular processes. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butyl-2,6-dimethylphenol: Similar structure but lacks the morpholinomethyl group.
4-tert-Butyl-2-(thiomorpholinomethyl)-3,6-xylenol: Contains a thiomorpholinomethyl group instead of a morpholinomethyl group.
4-tert-Butyl-2-(piperidin-1-ylmethyl)-3,6-xylenol: Contains a piperidinylmethyl group instead of a morpholinomethyl group.
Uniqueness
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
84824-96-4 |
|---|---|
Molekularformel |
C17H27NO2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
4-tert-butyl-3,6-dimethyl-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C17H27NO2/c1-12-10-15(17(3,4)5)13(2)14(16(12)19)11-18-6-8-20-9-7-18/h10,19H,6-9,11H2,1-5H3 |
InChI-Schlüssel |
WXCJDPZMVFVADC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1O)CN2CCOCC2)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


